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molecular formula C10H10O4 B184086 4-(Methoxycarbonyl)-3-methylbenzoic acid CAS No. 116934-87-3

4-(Methoxycarbonyl)-3-methylbenzoic acid

Cat. No. B184086
M. Wt: 194.18 g/mol
InChI Key: HFCRSABBNBNZNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06515124B2

Procedure details

A mixture of 4-bromo-2-methylbenzoic acid methyl ester (prepared by the literature method: Keuning, K. J.; Evenhuis, N. Recueil Trav. Chim. Pays-Bas 1935, 54, 73-75; 12.21 g, 53.3 mmol), triethylamine (16.00 g, 158.1 mmol), palladium(II) acetate (0.28 g, 1.25 mmol), bis(diphenylphosphino)propane (0.52 g, 1.26 mmol), water (16.00 g, 888.1 mmol) and acetonitrile (40 mL) was pressurized to 40 pounds per square inch with carbon monoxide and the pressure was released. After six such cycles, the bottle was pressurized again and the contents were stirred at 83° C. for 3 h. The reaction mixture was cooled to room temperature and depressurized. Ethyl acetate (100 mL) was added and the solution was filtered and then extracted with water (5×40 mL). The combined aqueous layers were acidified with 1N hydrochloric acid solution to pH 2 and the resulting mixture was extracted with ethyl acetate (2×100 mL). The combined organic layers were washed with brine (200 mL), dried (MgSO4) and evaporated under reduced pressure to give 4-(methoxycarbonyl)-3-methylbenzoic acid as a colorless solid (4.83 g, 47% yield).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Bas 1935
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
16 g
Type
reactant
Reaction Step Three
Name
Quantity
16 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
100 mL
Type
reactant
Reaction Step Six
Quantity
0.28 g
Type
catalyst
Reaction Step Seven
Quantity
0.52 g
Type
catalyst
Reaction Step Eight
Quantity
40 mL
Type
solvent
Reaction Step Nine

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:12])[C:4]1[CH:9]=[CH:8][C:7](Br)=[CH:6][C:5]=1[CH3:11].C(N(CC)CC)C.O.[C]=O.[C:23]([O:26]CC)(=[O:25])C>C([O-])(=O)C.[Pd+2].C([O-])(=O)C.C1(P(C(P(C2C=CC=CC=2)C2C=CC=CC=2)(C)C)C2C=CC=CC=2)C=CC=CC=1.C(#N)C>[CH3:1][O:2][C:3]([C:4]1[CH:9]=[CH:8][C:7]([C:23]([OH:26])=[O:25])=[CH:6][C:5]=1[CH3:11])=[O:12] |f:5.6.7,^3:20|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(C1=C(C=C(C=C1)Br)C)=O
Step Two
Name
Bas 1935
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
16 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Four
Name
Quantity
16 g
Type
reactant
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C]=O
Step Six
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)(=O)OCC
Step Seven
Name
Quantity
0.28 g
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
Step Eight
Name
Quantity
0.52 g
Type
catalyst
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C(C)(C)P(C1=CC=CC=C1)C1=CC=CC=C1
Step Nine
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
83 °C
Stirring
Type
CUSTOM
Details
the contents were stirred at 83° C. for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared by the literature method
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
FILTRATION
Type
FILTRATION
Details
the solution was filtered
EXTRACTION
Type
EXTRACTION
Details
extracted with water (5×40 mL)
EXTRACTION
Type
EXTRACTION
Details
the resulting mixture was extracted with ethyl acetate (2×100 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with brine (200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
COC(=O)C1=C(C=C(C(=O)O)C=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 4.83 g
YIELD: PERCENTYIELD 47%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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